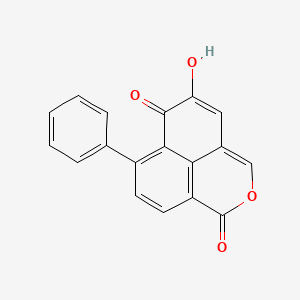
Lachnanthopyrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Lachnanthopyrone can be synthesized through various organic synthesis methods. One common approach involves the use of polyketide pathways, where the phenalenone nucleus is formed from acetate-derived intermediates . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the correct formation of the phenalenone structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using fungi or plants known to produce phenalenone derivatives. The extraction and purification processes are then employed to isolate this compound from the mixture of compounds produced.
化学反応の分析
Types of Reactions: Lachnanthopyrone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenalenone nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted phenalenones, quinones, and hydroquinones, depending on the specific reagents and conditions used.
科学的研究の応用
Lachnanthopyrone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.
作用機序
The mechanism by which Lachnanthopyrone exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis via the mitochondrial pathway . It may also interact with cellular enzymes and receptors, leading to various biological effects.
類似化合物との比較
- Atrovenetin
- Herqueinone
- Norherqueinone
Comparison: Lachnanthopyrone is unique due to its specific phenalenone structure, which imparts distinct chemical and biological properties. Compared to similar compounds like Atrovenetin and Herqueinone, this compound has shown a broader range of biological activities, making it a compound of significant interest in various research fields .
特性
CAS番号 |
37011-64-6 |
|---|---|
分子式 |
C18H10O4 |
分子量 |
290.3 g/mol |
IUPAC名 |
7-hydroxy-10-phenyl-3-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,9,11-pentaene-2,8-dione |
InChI |
InChI=1S/C18H10O4/c19-14-8-11-9-22-18(21)13-7-6-12(10-4-2-1-3-5-10)16(15(11)13)17(14)20/h1-9,19H |
InChIキー |
TUROAXCIAPETPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=O)OC=C4C=C(C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


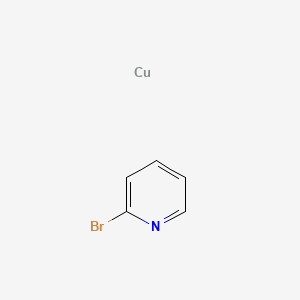

![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
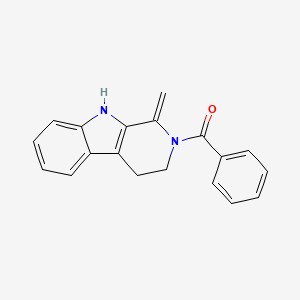
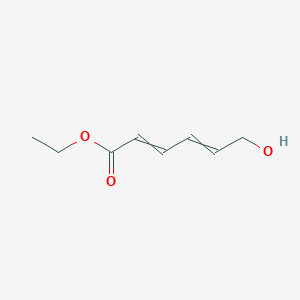

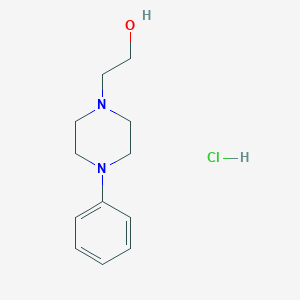

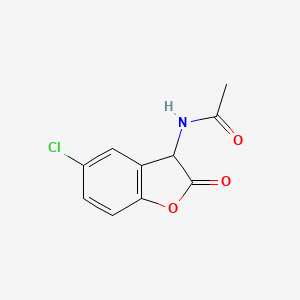
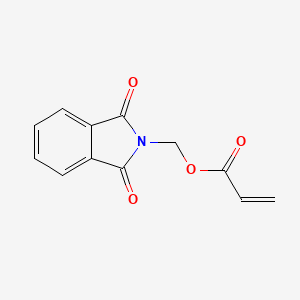
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)

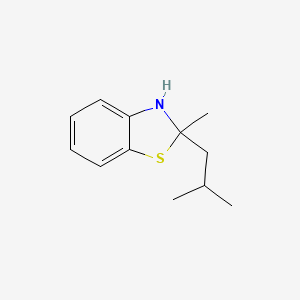
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
